4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)-
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Overview
Description
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- is a synthetic organic compound with the molecular formula C24H23NO It is a derivative of piperidinone, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- typically involves the reaction of 1-methyl-4-piperidone with benzaldehyde. This reaction proceeds via a Michael addition followed by intramolecular O-cyclization/elimination sequential reactions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the addition and cyclization steps. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of spiropiperidine rings.
Scientific Research Applications
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to certain pharmacologically active compounds, it is explored for drug development. Its derivatives may serve as lead compounds for the design of new medications.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- can be compared with other similar compounds, such as:
- 1-Methyl-3,5-bis(2-methylbenzylidene)-4-piperidone
- 1-Ethyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone
- 1-Methyl-3,5-bis(1-naphthylmethylene)-4-piperidone
- 1-Isopropyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone
These compounds share a similar piperidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
4332-80-3 |
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Molecular Formula |
C24H23NO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,5-dicinnamylidene-1-methylpiperidin-4-one |
InChI |
InChI=1S/C24H23NO/c1-25-18-22(16-8-14-20-10-4-2-5-11-20)24(26)23(19-25)17-9-15-21-12-6-3-7-13-21/h2-17H,18-19H2,1H3 |
InChI Key |
UZMNXCUMVFUXQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1 |
Origin of Product |
United States |
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